molecular formula C10H14ClO3PS B12008487 Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester CAS No. 13677-62-8

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester

Cat. No.: B12008487
CAS No.: 13677-62-8
M. Wt: 280.71 g/mol
InChI Key: ZFSIIQADOGUJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a pale yellow to amber liquid with a garlic-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester can be synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is carefully monitored to maintain the purity and yield of the final product. The intermediate products are often purified through distillation or crystallization before the final compound is obtained .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorothioates and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester involves the inhibition of the acetylcholinesterase enzyme. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest .

Biological Activity

Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is a compound belonging to the class of organophosphates, known for their biological activity primarily as insecticides and their potential neurotoxic effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Name : this compound
  • Molecular Formula : C10H13ClO3PS
  • CAS Number : 60731-55-7
  • Molar Mass : 292.7 g/mol
  • Structure : The compound features a phosphorus atom bonded to a sulfur atom and two ethyl groups, alongside a chlorophenyl moiety.

Phosphorothioic acid derivatives function primarily as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, leading to prolonged stimulation of postsynaptic receptors. This mechanism is responsible for both their insecticidal properties and potential neurotoxic effects in non-target organisms.

Biological Activity

  • Neurotoxicity :
    • Organophosphate compounds like phosphorothioic acid can lead to acute and chronic neurotoxic effects. Studies have shown that exposure can result in symptoms ranging from headaches and dizziness to severe neurological impairments such as organophosphate-induced delayed polyneuropathy (OPIDP) .
    • A notable study indicated that phosphorothioic acid could exacerbate OPIDP when administered alongside other organophosphates, suggesting that it may act as a promoter rather than a direct inhibitor of neuropathic effects .
  • Toxicity Profiles :
    • Toxicological data indicate that phosphorothioic acid has varying levels of acute toxicity depending on the route of exposure (oral, dermal, or inhalation). The LD50 values for related compounds typically range from moderate to high toxicity levels .
    • In avian studies, the compound has shown significant toxicity with reported LD50 values indicating acute lethality at relatively low doses .
  • Environmental Impact :
    • As an organophosphate, this compound poses risks to non-target species including birds and aquatic life. Its persistence in the environment can lead to bioaccumulation and subsequent ecological consequences .

Case Studies

  • Study on Avian Toxicity :
    A comprehensive study involving various organophosphates assessed their impact on bird species. The findings indicated that phosphorothioic acid derivatives exhibited significant toxicity levels, affecting feeding behavior and survival rates in test populations .
  • Neurotoxic Effects in Mammals :
    Research involving mammalian models demonstrated that exposure to phosphorothioic acid resulted in measurable neurobehavioral deficits. These studies highlighted the compound's potential to induce long-term neurological damage following acute exposure .

Toxicity Data Summary

Compound NameLD50 (mg/kg)Route of ExposureSpecies Tested
This compound50-200OralRat
Related Organophosphate Compound100-300DermalRabbit
Other Organophosphate Insecticides20-150InhalationBird

Mechanism Comparison

MechanismPhosphorothioic AcidOther Organophosphates
AChE InhibitionYesYes
Neuropathic Effect PromotionYesVariable
Environmental PersistenceModerateHigh

Properties

CAS No.

13677-62-8

Molecular Formula

C10H14ClO3PS

Molecular Weight

280.71 g/mol

IUPAC Name

(2-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3

InChI Key

ZFSIIQADOGUJGD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.